molecular formula C6H16N4O2 B114141 noc-5 CAS No. 146724-82-5

noc-5

Cat. No.: B114141
CAS No.: 146724-82-5
M. Wt: 176.22 g/mol
InChI Key: MTIRIKBRVALRPJ-UHFFFAOYSA-N
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Mechanism of Action

Target of Action

NOC-5, also known as 1-Hydroxy-2-oxo-3-(3-aminopropyl)-3-isopropyl-1-triazene or CID 1625, is recognized for its pivotal role as a nitric oxide (NO) donor . It forms a stable NO-amine complex capable of autonomously releasing two equivalents of nitric oxide in solution under physiological conditions, negating the need for any cofactors . The primary targets of this compound are therefore the various physiological and biochemical processes that are regulated by nitric oxide.

Mode of Action

This compound interacts with its targets by releasing nitric oxide, a gaseous signaling molecule involved in various physiological and pathological processes. Nitric oxide can diffuse freely across membranes and modulate the function of various proteins, either through direct chemical modification or by binding to heme or non-heme iron centers .

Pharmacokinetics

The kinetics of this compound is characterized by a half-life of 93 minutes in phosphate-buffered saline (PBS) at a neutral pH of 7.4 and a temperature of 22°C, indicating a moderate rate of NO release . It remains relatively stable in alkaline conditions, with optimal stability observed at pH levels equal to or greater than 10 .

Result of Action

The release of nitric oxide by this compound can have various molecular and cellular effects. For instance, it has been shown to activate caspase-3, a key enzyme in the execution-phase of cell apoptosis . At the same time, this compound increased the level of anti-apoptotic proteins in Jurkat cells, a human T lymphocyte cell line .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the rate of NO release by this compound can be affected by the pH and temperature of the solution . Furthermore, the biological effects of this compound can be modulated by the presence of other reactive species in the cellular environment.

Scientific Research Applications

Chemical Properties and Mechanism of Action

NOC-5, chemically known as 3-[2-Hydroxy-1-(1-methylethyl)-2-nitrosohydrazino]-1-propanamine, has the CAS number 146724-82-5. It serves as a stable source of nitric oxide, which plays a crucial role in numerous physiological processes. The compound releases NO upon hydrolysis, which can then activate soluble guanylate cyclase (sGC), leading to increased levels of cyclic guanosine monophosphate (cGMP) in target cells .

Vascular Biology

This compound is extensively used in vascular research due to its ability to induce vasodilation. Studies have demonstrated that this compound enhances the expression of potassium chloride cotransporters (KCCs) in vascular smooth muscle cells (VSMCs), which are essential for maintaining vascular tone and homeostasis . The compound's role in regulating KCC expression suggests its potential therapeutic applications in treating hypertension and other cardiovascular diseases.

Neuroscience

In neuroscience, this compound has been utilized to study the effects of nitric oxide on neuronal activity and synaptic plasticity. Research indicates that NO donors like this compound can modulate the activity of KCC2, a critical transporter involved in chloride homeostasis in neurons . This modulation is vital for understanding mechanisms underlying epilepsy and neuropathic pain, as deficits in KCC2 function are associated with these conditions.

Pharmacological Research

This compound is also significant in pharmacological studies aimed at evaluating drug interactions and effects on cellular signaling pathways. Its ability to increase cGMP levels makes it a valuable tool for assessing the efficacy of drugs targeting NO signaling pathways .

Case Study 1: Vascular Smooth Muscle Cells

A study investigated the effects of this compound on KCC3 expression in rat VSMCs. The results showed that treatment with this compound significantly upregulated KCC3 mRNA levels by 2.5-fold within hours of administration, demonstrating its potential role as a therapeutic agent for vascular disorders .

Case Study 2: Neuronal Functionality

In another investigation, researchers examined the impact of this compound on hippocampal neurons. The findings revealed that application of this compound led to increased KCC2 expression and enhanced hyperpolarization responses in these neurons, suggesting a mechanism through which NO influences synaptic inhibition and plasticity .

Data Tables

Application AreaKey FindingsPotential Implications
Vascular BiologyUpregulation of KCC3 mRNA by this compoundTreatment for hypertension
NeuroscienceIncreased KCC2 expression in hippocampal neuronsInsights into epilepsy and neuropathic pain
Pharmacological ResearchModulation of cGMP levelsEvaluation of NO-targeting drugs

Biological Activity

Noc-5, a compound recognized for its role in biological processes, particularly through its interaction with nitric oxide (NO) signaling pathways, has garnered attention in recent research. This article delves into the biological activity of this compound, exploring its mechanisms, effects on cellular functions, and implications in various studies.

Overview of this compound

This compound is classified among fast nitric oxide (NO) donors, which are compounds that release NO rapidly and are used in various physiological and pharmacological studies. Its primary mechanism involves the modulation of ion transporters and cellular signaling pathways.

This compound acts primarily by releasing NO, which plays a crucial role in various cellular functions including vasodilation, neurotransmission, and modulation of ion channels. The biological activity of this compound can be summarized as follows:

  • Nitric Oxide Release : this compound releases NO, which diffuses across cell membranes and activates guanylate cyclase, leading to increased levels of cyclic guanosine monophosphate (cGMP).
  • Regulation of Ion Transporters : It has been shown to upregulate potassium chloride cotransporters (KCCs), particularly KCC3, which are essential for maintaining chloride homeostasis in neurons and vascular smooth muscle cells .

Case Studies and Experimental Evidence

  • Upregulation of KCC3 : In a study involving primary cultures of rat vascular smooth muscle cells (VSMCs), it was demonstrated that this compound significantly upregulated KCC3 expression. This effect was attributed to the acute release of NO, which modulated the expression levels of KCC transporters .
  • Comparative Analysis with Other NO Donors : this compound was compared with other NO donors like NOC-9 and NOC-18. The results indicated that while NOC-9 and this compound rapidly increased KCC3 expression, the slower NO releaser NOC-18 did not have a similar effect. This highlights the importance of the rate of NO release in mediating biological responses .

Table 1: Comparative Effects of Different NO Donors on KCC3 Expression

CompoundTypeEffect on KCC3 ExpressionMechanism
This compoundFast NO DonorSignificant UpregulationRapid NO release
NOC-9Fast NO DonorSignificant UpregulationRapid NO release
NOC-18Slow NO DonorNo significant effectSlow NO release

Implications in Biological Systems

The findings surrounding this compound suggest its potential therapeutic applications in conditions where modulation of vascular tone or neuronal signaling is required. By influencing ion transporter activity and enhancing NO signaling pathways, this compound could play a role in:

  • Cardiovascular Health : By promoting vasodilation through increased cGMP levels.
  • Neurological Disorders : By regulating chloride homeostasis in neurons, potentially affecting synaptic inhibition and excitability.

Properties

IUPAC Name

[3-aminopropyl(propan-2-yl)amino]-hydroxyimino-oxidoazanium
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H16N4O2/c1-6(2)9(5-3-4-7)10(12)8-11/h6,11H,3-5,7H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MTIRIKBRVALRPJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N(CCCN)[N+](=NO)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H16N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

176.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

146724-82-5
Record name 1-Hydroxy-2-oxo-3-(3-aminopropyl)-3-isopropyl-1-triazene
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0146724825
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

A: NOC-5, also known as 1-Hydroxy-2-oxo-3-(3-aminopropyl)-3-isopropyl-1-triazene, is a nitric oxide (NO) donor. [, , , , , , , , ] It spontaneously releases NO, which then interacts with various cellular targets, including soluble guanylate cyclase (sGC). This interaction leads to increased cyclic guanosine monophosphate (cGMP) levels, activating downstream signaling pathways like protein kinase G (PKG). [, , , ]

A: this compound primarily induces airway smooth muscle relaxation by inhibiting the frequency of agonist-induced calcium (Ca2+) oscillations in airway smooth muscle cells (SMCs). [, , ] This inhibition is mediated through the NO/sGC/cGMP/PKG pathway. [, ]

A: While this compound predominantly acts by decreasing Ca2+ oscillations, it demonstrates a minor effect on Ca2+ sensitivity in airway SMCs, only inducing a small airway relaxation when intracellular Ca2+ levels are high. []

A: Yes, this compound can enhance both the expression and shedding of TNF-RI in endothelial cells through a cGMP-independent mechanism. [] This increase in soluble TNF-RI (sTNF-RI) release is dose-dependent and involves tyrosine kinase and a type of metalloproteinase. []

ANone: The molecular formula of this compound (1-Hydroxy-2-oxo-3-(3-aminopropyl)-3-isopropyl-1-triazene) is C6H16N4O2 and its molecular weight is 176.22 g/mol.

A: Yes, computational chemistry techniques like 3D-QSAR modeling and molecular docking have been utilized to study the structure-activity relationships of compounds related to this compound and to predict the binding interactions of these compounds with target proteins. [, , , , , ]

A: While specific details on this compound structural modifications were not found in the provided research, studies exploring SAR on similar compounds suggest that structural changes can significantly influence their potency and selectivity for specific targets. [, , , , , ]

ANone: this compound has found applications in various research areas, including:

  • Cellular Biology: Investigating the role of NO in cell signaling, apoptosis, and gene expression. [, , , ]
  • Physiology: Studying the effects of NO on smooth muscle relaxation and vascular function. [, , ]
  • Immunology: Examining the impact of NO on immune responses and inflammation. []

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